molecular formula C17H22O2 B565814 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol CAS No. 317321-41-8

5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol

Katalognummer: B565814
CAS-Nummer: 317321-41-8
Molekulargewicht: 258.35 g/mol
InChI-Schlüssel: KDZOUSULXZNDJH-LSDHHAIUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

O-1602 ist eine synthetische Verbindung, die am engsten mit abnormalem Cannabidiol verwandt ist und in ihrer Struktur entfernter mit Cannabinoid-Medikamenten wie Tetrahydrocannabinol verwandt ist. Im Gegensatz zu klassischen Cannabinoiden bindet O-1602 nicht mit nennenswerter Affinität an die klassischen Cannabinoid-Rezeptoren CB1 oder CB2. Stattdessen ist es ein Agonist an mehreren anderen Rezeptoren, insbesondere GPR18 und GPR55 . Es wird angenommen, dass diese Rezeptoren für die meisten der nicht-CB1-, nicht-CB2-vermittelten Effekte verantwortlich sind, die in der Cannabinoidforschung beobachtet werden .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Properties

Experimental Colitis Treatment
O-1602 has demonstrated protective effects against experimental colitis in murine models. In a study, administration of O-1602 (5 mg/kg) significantly reduced both macroscopic and histological scores of colitis. Notably, its protective effects were observed even in cannabinoid receptor 1 (CB1) and 2 (CB2) double knockout mice, indicating a mechanism independent of these receptors. The compound inhibited neutrophil migration, which is crucial in the inflammatory response associated with colitis .

Mechanism of Action
The inhibition of neutrophil recruitment by O-1602 suggests its potential as an anti-inflammatory agent. This effect was confirmed through chemotactic assays where O-1602 reduced neutrophil migration to various chemokines .

Neurological Applications

Depression and Neuroinflammation
Recent studies have highlighted the role of O-1602 in improving symptoms of depression and reducing neuroinflammation. In female rats subjected to corticosterone treatment, O-1602 therapy not only improved depressive behaviors (assessed via the forced swim test) but also enhanced detrusor contractility, suggesting benefits for both mental health and bladder function . The compound was found to ameliorate oxidative damage and inflammatory markers in the urinary bladder and hippocampus .

Bladder Dysfunction Treatment

Detrusor Overactivity
O-1602 has shown promise as a pharmacological agent for treating detrusor overactivity (DO). In vivo studies indicated that O-1602 could improve detrusor contractility and reduce hyperreflexivity in animal models of bladder inflammation. The compound’s ability to modulate signaling pathways associated with bladder function positions it as a potential novel treatment for bladder diseases .

Metabolic Effects

Obesity and Fat Reduction
Research has indicated that O-1602 may play a role in metabolic regulation. In diet-induced obesity (DIO) models, treatment with O-1602 resulted in reduced body fat and epididymal fat pad weight without altering key markers related to adiponectin signaling or fatty acid metabolism . This suggests that O-1602 might influence metabolic pathways beneficially.

Summary Table of Applications

Application AreaFindingsReference
Anti-inflammatoryReduces colitis scores; inhibits neutrophil migration
Neurological disordersImproves depression symptoms; reduces neuroinflammation
Bladder dysfunctionEnhances detrusor contractility; reduces hyperreflexivity
Metabolic regulationDecreases body fat without affecting adiponectin signaling

Wirkmechanismus

Target of Action

The primary target of 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-YL]-1,3-benzenediol, also known as O-1602, is the GPR55 receptor . This receptor is part of the endocannabinoid system, which plays a crucial role in maintaining homeostasis in the body .

Mode of Action

O-1602 interacts with the GPR55 receptor, acting as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell .

Biochemical Pathways

The activation of the GPR55 receptor by O-1602 influences several biochemical pathways. These include pathways related to inflammation and oxidative stress . The compound’s anti-inflammatory and antioxidant properties can be attributed to its interaction with these pathways .

Pharmacokinetics

It is known that the compound is soluble in ethyl acetate, suggesting it may have good bioavailability .

Result of Action

The activation of the GPR55 receptor by O-1602 leads to a reduction in inflammation and oxidative stress . This can have various molecular and cellular effects, potentially benefiting conditions associated with these processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of O-1602. For example, the compound’s stability may be affected by temperature, as it should be stored at -20°C . Furthermore, the compound’s efficacy could potentially be influenced by factors such as the individual’s health status and the presence of other compounds that may interact with the GPR55 receptor.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen

Die Synthese von O-1602 umfasst mehrere Schritte, ausgehend von kommerziell erhältlichen Ausgangsmaterialien. Zu den wichtigsten Schritten gehören die Bildung des Cyclohexenrings und die anschließende Funktionalisierung des aromatischen Rings. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von starken Basen und Säuren sowie verschiedener organischer Lösungsmittel .

Industrielle Produktionsmethoden

Die industrielle Produktion von O-1602 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren umfasst die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten. Der Einsatz von automatisierten Systemen zur Überwachung und Steuerung der Reaktionsparameter ist in industriellen Umgebungen üblich .

Analyse Chemischer Reaktionen

Arten von Reaktionen

O-1602 durchläuft verschiedene Arten chemischer Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden typischerweise unter kontrollierten Bedingungen mit spezifischen Reagenzien durchgeführt .

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsreaktionen zu hydroxylierten Derivaten führen, während Reduktionsreaktionen zu dehydroxylierten Verbindungen führen können .

Vergleich Mit ähnlichen Verbindungen

O-1602 ist am engsten mit abnormalem Cannabidiol und anderen atypischen Cannabinoiden verwandt. Einige ähnliche Verbindungen umfassen:

O-1602 ist einzigartig in seiner fehlenden signifikanten Affinität für CB1- und CB2-Rezeptoren, was es von vielen anderen Cannabinoiden unterscheidet. Seine selektive Agonisierung an GPR18- und GPR55-Rezeptoren trägt zu seinem einzigartigen pharmakologischen Profil bei .

Biologische Aktivität

O-1602 is a novel compound recognized for its biological activity as a potent agonist of the GPR55 receptor, which is part of the endocannabinoid system. This compound has garnered attention for its potential therapeutic applications in various pathological conditions, including detrusor overactivity, depression, and inflammatory diseases. This article will delve into the biological activity of O-1602, supported by case studies and research findings.

Chemical Profile

  • Chemical Name : 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
  • Purity : ≥97%
  • GPR55 Agonist Potency : EC50 value of 13 nM; significantly lower potency at CB1 and CB2 receptors (EC50 values > 30,000 nM) .

O-1602 operates primarily through its interaction with the GPR55 receptor, leading to several downstream effects:

  • Neurogenesis and Neural Proliferation :
    • O-1602 has been shown to increase the proliferation of neural stem cells both in vitro and in vivo, promoting neurogenesis .
  • Reduction of Inflammation :
    • In models of experimental colitis, O-1602 inhibited neutrophil migration and significantly reduced colitis scores and myeloperoxidase activity, indicating its anti-inflammatory properties .
  • Impact on Detrusor Overactivity :
    • In studies involving detrusor overactivity (DO), O-1602 administration led to a decrease in elevated ERK1/2 levels in bladder urothelium, suggesting a potential role in managing bladder dysfunction .

1. Detrusor Overactivity Model

In a rat model of detrusor overactivity, O-1602 was administered at a dose of 0.25 mg/kg. The results indicated:

  • Significant reduction in CGRP levels.
  • Decreased ERK1/2 signaling pathways associated with bladder hyperreflexia .

2. Depression Model

O-1602 was tested in rats subjected to corticosterone treatment to simulate depression. The findings included:

  • Improvement in depressive symptoms measured by the forced swim test.
  • Enhanced detrusor contractility observed through conscious cystometry.
  • Reduction in oxidative damage markers and neuroinflammation .

Research Findings Summary

Study FocusKey FindingsReference
Detrusor OveractivityReduced CGRP levels and ERK1/2 signaling; improved bladder function
DepressionAlleviated depressive symptoms; improved neurogenesis; reduced oxidative damage
Inflammation (Colitis)Inhibited neutrophil migration; reduced colitis severity
Skeletal Muscle MetabolismNo significant changes in mRNA expression related to oxidative capacity or fatty acid metabolism

Eigenschaften

IUPAC Name

5-methyl-4-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O2/c1-10(2)14-6-5-11(3)7-15(14)17-12(4)8-13(18)9-16(17)19/h7-9,14-15,18-19H,1,5-6H2,2-4H3/t14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDZOUSULXZNDJH-LSDHHAIUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]([C@@H](CC1)C(=C)C)C2=C(C=C(C=C2C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001018640
Record name O-1602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

317321-41-8
Record name 5-Methyl-4-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-1,3-benzenediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=317321-41-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-1602
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0317321418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name O-1602
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001018640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-1602
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59F4R2N5N5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.